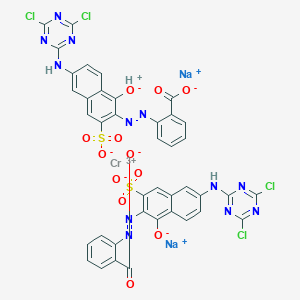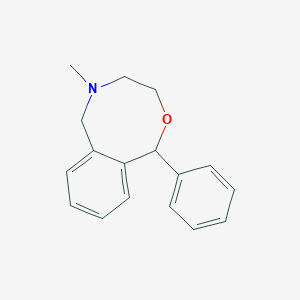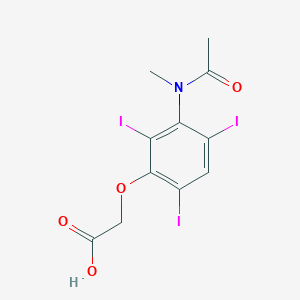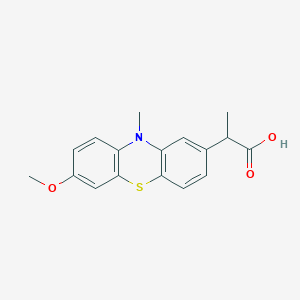![molecular formula C15H26 B083909 (1Ar,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene CAS No. 13971-66-9](/img/structure/B83909.png)
(1Ar,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Ar,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene, commonly known as TCN or TMC-1a, is a naturally occurring compound found in certain plants. It has been the subject of scientific research due to its potential applications in medicine and other fields.
Mechanism Of Action
The mechanism of action of TCN is not fully understood, but it is thought to work by inhibiting certain enzymes and signaling pathways involved in cell growth and proliferation. It may also have an effect on the immune system and inflammatory response.
Biochemical And Physiological Effects
TCN has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. It may also have an effect on the immune system and cardiovascular system.
Advantages And Limitations For Lab Experiments
One advantage of using TCN in lab experiments is its natural occurrence, which makes it readily available for study. However, the synthesis of TCN can be challenging, and its effects on different cell types and in vivo models may vary.
Future Directions
There are many potential future directions for research on TCN. One area of focus could be on its use in combination with other drugs or therapies for cancer treatment. It may also be studied for its potential use in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, further research could be done to better understand its mechanism of action and potential side effects.
Synthesis Methods
TCN can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One common method involves the use of a Grignard reagent to react with a cyclopropane ring, resulting in the formation of TCN.
Scientific Research Applications
TCN has been studied for its potential use in medicine, particularly in the treatment of cancer. Research has shown that TCN has anti-tumor properties and can inhibit the growth of certain cancer cells. It has also been studied for its potential use as an anti-inflammatory and anti-viral agent.
properties
CAS RN |
13971-66-9 |
|---|---|
Product Name |
(1Ar,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene |
Molecular Formula |
C15H26 |
Molecular Weight |
206.37 g/mol |
IUPAC Name |
(1aR,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene |
InChI |
InChI=1S/C15H26/c1-10-6-5-7-11-8-9-12-13(14(12,2)3)15(10,11)4/h10-13H,5-9H2,1-4H3/t10-,11+,12-,13+,15+/m1/s1 |
InChI Key |
MKGHZTWCWRGKCY-JYKNGBAOSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@H]2[C@]1([C@H]3[C@H](C3(C)C)CC2)C |
SMILES |
CC1CCCC2C1(C3C(C3(C)C)CC2)C |
Canonical SMILES |
CC1CCCC2C1(C3C(C3(C)C)CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



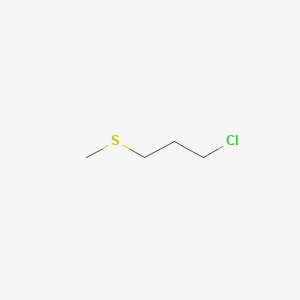
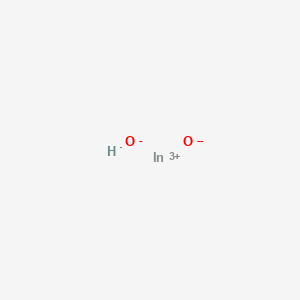
![[1,2,5]Oxadiazolo[3,4-d]pyrimidine](/img/structure/B83834.png)


